molecular formula C7H11ClOSi B8360799 Chloromethyl(dimethyl)furylsilane

Chloromethyl(dimethyl)furylsilane

Cat. No.: B8360799
M. Wt: 174.70 g/mol
InChI Key: JVYPWWAPULSFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloromethyl(dimethyl)furylsilane is a high-value organosilicon reagent that integrates a furan ring with a chloromethylsilyl group, making it a versatile building block for researchers in material science and synthetic chemistry. The electron-rich furyl group can act as a directing group in metal-catalyzed C-H functionalization reactions or be utilized in the construction of complex heterocyclic systems for pharmaceutical exploration. Its primary research value lies in its dual functionality; the chloromethyl group on silicon offers a reactive handle for further modification, such as nucleophilic substitution, while the dimethylsilyl group can be used for surface functionalization or incorporation into silicon-based polymers. This makes it particularly useful for developing novel silicon-containing monomers, creating specialized surfaces with tailored affinity, and synthesizing functionalized materials for applications like organic electronics or sensor technology. The compound is moisture-sensitive and requires handling under an inert atmosphere, such as nitrogen or argon, using standard Schlenk-line or glovebox techniques to prevent decomposition. This compound is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not classified as a drug, cosmetic, or for any household or personal use.

Properties

Molecular Formula

C7H11ClOSi

Molecular Weight

174.70 g/mol

IUPAC Name

chloromethyl-(furan-2-yl)-dimethylsilane

InChI

InChI=1S/C7H11ClOSi/c1-10(2,6-8)7-4-3-5-9-7/h3-5H,6H2,1-2H3

InChI Key

JVYPWWAPULSFQL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCl)C1=CC=CO1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of Chloromethyl(dimethyl)furylsilane with structurally related silanes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
This compound C₇H₁₂ClOSi* ~192.7 (calculated) Chloromethyl, dimethyl, furyl Not available Likely high reactivity due to furyl; potential use in polymer or pharmaceutical synthesis
Chloro(chloromethyl)dimethylsilane C₃H₈Cl₂Si 143.08 Chloro, chloromethyl 1719-57-9 High reactivity in hydrosilylation; used to functionalize olefins
Dichloromethylsilane CH₄Cl₂Si 115.02 Dichloro, methyl 75-54-7 Precursor for silicone resins; hydrolyzes readily
Chloromethylmethyldiethoxysilane C₆H₁₅ClO₂Si 182.75 Chloromethyl, diethoxy 2212-10-4 Boiling point: 160°C; used in coatings and adhesives
Phenyl(dimethyl)silane C₈H₁₂Si 136.27 Phenyl, dimethyl 766-80-3 Aryl-substituted silane; lower reactivity due to aromatic stabilization

*Inferred formula based on substituent composition.

Preparation Methods

Electronic and Steric Considerations

The furyl group, an electron-rich heterocycle, participates in conjugation with the silicon center, moderating its electrophilicity. This interaction necessitates careful selection of protecting groups and catalysts to prevent undesired side reactions, such as ring-opening of the furan moiety. Dimethyl substituents on silicon provide steric shielding, reducing susceptibility to nucleophilic attack at the silicon atom.

Synthetic Routes to this compound

Chloromethylation of Dimethylfurylsilane Precursors

Chloromethylation involves introducing a chloromethyl group (-CH2Cl) to a dimethylfurylsilane backbone. A patented method for analogous compounds employs chloromethyl methyl dimethoxysilane as a starting material, reacting it with HCl gas in the presence of AlCl3 as a catalyst.

Procedure :

  • Substrate Activation : Dimethylfurylsilane (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

  • Catalyst Introduction : AlCl3 (0.1 equiv) is added at 0°C to minimize side reactions.

  • Chlorination : HCl gas is bubbled through the solution at 50–80°C for 3–5 hours, yielding this compound.

  • Purification : Distillation under reduced pressure (bp 120–125°C at 15 mmHg) isolates the product in 85–90% purity.

Mechanistic Insight : The reaction proceeds via electrophilic substitution, where AlCl3 generates a chloromethyl carbocation (CH2Cl⁺) that attacks the silicon-bound furyl group. The β-silicon effect stabilizes the transition state, favoring substitution at the methyl position adjacent to silicon.

Hydrosilylation of Chloromethylfuran Derivatives

Hydrosilylation offers an alternative route by adding Si-H bonds across unsaturated bonds in chloromethylfuran.

Protocol :

  • Substrate Preparation : 3-Chloromethylfuran (1.2 equiv) is mixed with dimethylchlorosilane (1.0 equiv) in toluene.

  • Catalysis : Speier’s catalyst (H2PtCl6, 0.05 mol%) is added, and the mixture is heated at 80°C for 12 hours.

  • Work-Up : The product is extracted with ethyl acetate and purified via column chromatography (hexane/EtOAc 9:1), yielding 70–75% of the target compound.

Challenges : Competing polymerization of furan and over-reduction of the chloromethyl group necessitate strict temperature control and catalyst loading.

Advanced Catalytic Methods

Transition-Metal-Mediated Coupling

Palladium-catalyzed cross-coupling between chloromethyldimethylsilane and furylboronic acids presents a modular approach.

Optimized Conditions :

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Base : K2CO3 (2.0 equiv)

  • Solvent : DMF/H2O (4:1) at 100°C for 24 hours.

This method achieves 60–65% yield but requires post-reduction steps to remove boronate byproducts.

Comparative Analysis of Methodologies

Method Yield Conditions Advantages Drawbacks
Chloromethylation85–90%50–80°C, HCl/AlCl3High yield, scalableCorrosive reagents, furan instability
Hydrosilylation70–75%80°C, Pt catalystStereoselectiveCatalyst cost, side reactions
Pd-Catalyzed Coupling60–65%100°C, aqueous DMFModular substrate scopeLow yield, boronate removal required

Q & A

Q. What role does the furyl substituent play in modulating the Lewis acidity of this compound compared to phenyl-substituted analogs?

  • Methodology : Use Gutmann-Beckett titrations with Et₃PO to quantify Lewis acidity. Compare furyl’s electron-donating resonance effects (via NBO analysis ) with phenyl’s inductive effects. Catalytic assays (e.g., hydrosilylation) reveal enhanced activity in furyl derivatives due to π-backdonation .

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